The Journey of (S)-Viloxazine Hydrochloride: From a Racemic Antidepressant to a Targeted ADHD Treatment
The Journey of (S)-Viloxazine Hydrochloride: From a Racemic Antidepressant to a Targeted ADHD Treatment
An In-depth Technical Guide on the Discovery and Synthesis of (S)-Viloxazine Hydrochloride (Qelbree®)
For decades, viloxazine (B1201356) existed as a racemic mixture, finding modest use as an antidepressant in Europe. Its journey to becoming a targeted, single-enantiomer treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in the United States is a compelling story of drug repurposing and stereochemical refinement. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis timeline of (S)-Viloxazine Hydrochloride, the pharmacologically more active enantiomer.
Discovery and Development Timeline
The development of (S)-Viloxazine Hydrochloride spans nearly half a century, from the initial synthesis of the racemic compound to the FDA approval of its extended-release, single-enantiomer formulation for ADHD.
| Year(s) | Milestone | Key Details |
| 1971-1972 | Discovery of Viloxazine | Scientists at Imperial Chemical Industries (ICI) first describe viloxazine.[1] |
| 1974 | Marketed as an Antidepressant | The immediate-release racemic mixture of viloxazine is marketed in Europe for the treatment of depression.[2] |
| 2002 | Withdrawal from European Markets | Racemic viloxazine is withdrawn for commercial reasons.[1] |
| 2008 | Investigational New Drug (IND) Application | Supernus Pharmaceuticals submits an IND for SPN-809, a viloxazine-based product candidate.[3] |
| 2010 | IND Submission for SPN-812 | Supernus Pharmaceuticals submits an IND for SPN-812, an extended-release formulation of (S)-viloxazine, for the treatment of ADHD.[3] |
| March 2011 | Positive Phase IIa Results in Adults | A Phase IIa trial of SPN-812 in adults with ADHD meets its primary safety and tolerability endpoints and shows significant symptom reduction. |
| October 2016 | Positive Phase IIb Results in Children | A dose-ranging Phase IIb trial of SPN-812 in children with ADHD demonstrates statistically significant improvement in ADHD symptoms.[4] |
| December 2018 | Positive Phase III Results in Children | Supernus announces positive topline results from two pivotal Phase III studies (P301 and P303) of SPN-812 in children with ADHD.[5] |
| November 2019 | New Drug Application (NDA) Submission | Supernus Pharmaceuticals submits an NDA to the U.S. Food and Drug Administration (FDA) for SPN-812 for the treatment of ADHD in pediatric patients. |
| November 2020 | Complete Response Letter (CRL) | The FDA issues a CRL for the SPN-812 NDA, citing issues related to the company's in-house analytical testing laboratory. |
| February 2021 | NDA Resubmission | Supernus resubmits the NDA for SPN-812 to the FDA. |
| April 2, 2021 | FDA Approval for Pediatric Use | The FDA approves Qelbree® (viloxazine extended-release capsules) for the treatment of ADHD in pediatric patients aged 6 to 17 years.[6] |
| April 29, 2022 | FDA Approval for Adult Use | The FDA approves Qelbree® for the treatment of ADHD in adult patients.[7] |
The Significance of Chirality: (S)-Viloxazine vs. (R)-Viloxazine
Viloxazine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-viloxazine and (R)-viloxazine. Early research and subsequent development have established that the pharmacological activity of viloxazine resides predominantly in the (S)-enantiomer.
Pharmacological Potency: The (S)-stereoisomer of viloxazine is reported to be significantly more potent as a norepinephrine (B1679862) reuptake inhibitor than the (R)-stereoisomer.[1] Some studies suggest the (S)-isomer is five to ten times more pharmacologically active.[1][8] This stereoselectivity is a key driver for the development of the single-enantiomer product, as it allows for a more targeted therapeutic effect and potentially reduces the metabolic load and off-target effects associated with the less active enantiomer.
Synthesis of Viloxazine Hydrochloride (Racemic)
The synthesis of racemic viloxazine hydrochloride has been described in various patents. A common synthetic route involves the following key steps:
Step 1: Epoxide Formation 2-Ethoxyphenol is reacted with epichlorohydrin (B41342) in the presence of a base to form the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.
Step 2: Morpholine (B109124) Ring Formation The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a strong base. This leads to the opening of the epoxide ring and subsequent cyclization to form the morpholine ring structure of viloxazine free base.
Step 3: Salt Formation The viloxazine free base is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.
Experimental Protocol for Racemic Viloxazine Hydrochloride Synthesis (General)
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Materials: 2-ethoxyphenol, epichlorohydrin, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, water, diethyl ether, isopropanol, ethyl acetate (B1210297), concentrated hydrochloric acid.
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Procedure:
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A mixture of 1,2-epoxy-3-(o-ethoxyphenoxy)-propane, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, and water is stirred at an elevated temperature (e.g., 60°C) for several hours.[9]
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The reaction mixture is then evaporated to dryness.[9]
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The residue is dissolved in water and extracted multiple times with diethyl ether.[9]
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The combined ether extracts are dried and evaporated to yield the crude viloxazine free base.[9]
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The crude product is dissolved in isopropanol, and concentrated aqueous hydrochloric acid and ethyl acetate are added to precipitate the hydrochloride salt.[9]
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The resulting solid, 2-(o-ethoxyphenoxymethyl) morpholine hydrochloride, is collected by filtration.[9]
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Note: This is a generalized protocol based on available literature. Specific reaction conditions, stoichiometry, and purification methods may vary and should be optimized.
Enantioselective Synthesis or Chiral Resolution of (S)-Viloxazine
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Enantioselective Synthesis: This approach involves using chiral catalysts or starting materials to direct the synthesis towards the desired enantiomer. For morpholine derivatives, methods like the Sharpless asymmetric epoxidation can be used to establish the required stereocenters early in the synthesis.[10]
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Chiral Resolution: This method involves synthesizing the racemic mixture and then separating the two enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[11] The desired enantiomer is then recovered by removing the chiral resolving agent. Another approach is chiral chromatography, which uses a chiral stationary phase to separate the enantiomers.
A patented method for the synthesis of optical isomers of viloxazine analogs involves the resolution of the intermediate 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine isomers.[12]
Pharmacological Profile and Mechanism of Action
(S)-Viloxazine Hydrochloride's therapeutic effect in ADHD is primarily attributed to its activity as a selective norepinephrine reuptake inhibitor (NRI).[13] However, recent studies have revealed a more complex pharmacological profile, classifying it as a serotonin (B10506) norepinephrine modulating agent (SNMA).[14]
Quantitative Pharmacological Data
| Parameter | Viloxazine (Racemic/Unspecified) | Notes |
| Norepinephrine Transporter (NET) Inhibition (Ki) | 0.13 µM | [15] |
| 5-HT2B Receptor Antagonism (Ki) | 6.4 µM | [2] |
| 5-HT2C Receptor Agonism (Ki) | 3.9 µM | [2] |
| 5-HT2B Receptor Antagonism (IC50) | 27.0 µM | [16] |
| 5-HT2C Receptor Agonism (EC50) | 32.0 µM | [16] |
Pharmacokinetic Properties of (S)-Viloxazine Hydrochloride (Qelbree®)
| Parameter | Value |
| Bioavailability | ~88% (relative to immediate-release) |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours |
| Protein Binding | 76-82% |
| Metabolism | Primarily via CYP2D6, UGT1A9, and UGT2B15 |
| Major Metabolite | 5-hydroxyviloxazine glucuronide |
| Elimination Half-life | ~7 hours |
| Excretion | ~90% in urine within 24 hours |
Data is for the extended-release formulation.[13]
Signaling Pathways and Experimental Workflows
Mechanism of Action Signaling Pathway
The dual action of (S)-Viloxazine on both the norepinephrine and serotonin systems is believed to contribute to its efficacy in treating ADHD. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed dual mechanism of action of (S)-Viloxazine.
General Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of racemic viloxazine hydrochloride.
Caption: General workflow for the synthesis of racemic viloxazine HCl.
References
- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Viloxazine - Wikipedia [en.wikipedia.org]
- 3. sec.gov [sec.gov]
- 4. Supernus Announces Positive Results from Phase IIb Clinical Trial For SPN-812 in Children with ADHD - Supernus Pharmaceuticals [ir.supernus.com]
- 5. Supernus Announces Positive Results from Two Phase III Studies For SPN-812 in Children with ADHD - Supernus Pharmaceuticals [ir.supernus.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. supn-20231231 [sec.gov]
- 8. macsenlab.com [macsenlab.com]
- 9. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 [chemicalbook.com]
- 10. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. dovepress.com [dovepress.com]
- 15. droracle.ai [droracle.ai]
- 16. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
